molecular formula C9H9IO2 B12850602 1-(2-Iodo-3-methoxyphenyl)ethanone

1-(2-Iodo-3-methoxyphenyl)ethanone

Cat. No.: B12850602
M. Wt: 276.07 g/mol
InChI Key: RZOHDDVYTVYOOA-UHFFFAOYSA-N
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Description

1-(2-Iodo-3-methoxyphenyl)ethanone is a substituted acetophenone derivative featuring an iodine atom at the 2-position and a methoxy group at the 3-position of the phenyl ring. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry. The iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group influences electronic properties and solubility .

Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

1-(2-iodo-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9IO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3

InChI Key

RZOHDDVYTVYOOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-iodo-3-methoxyphenyl)ethan-1-one can be synthesized through various methods. One common approach involves the iodination of 3-methoxyacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the phenyl ring.

Industrial Production Methods

Industrial production of 1-(2-iodo-3-methoxyphenyl)ethan-1-one may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-iodo-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of 1-(2-azido-3-methoxyphenyl)ethan-1-one or 1-(2-thiocyanato-3-methoxyphenyl)ethan-1-one.

    Oxidation Reactions: Formation of 1-(2-iodo-3-methoxyphenyl)ethanal or 1-(2-iodo-3-methoxyphenyl)ethanoic acid.

    Reduction Reactions: Formation of 1-(2-iodo-3-methoxyphenyl)ethanol.

Scientific Research Applications

1-(2-iodo-3-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-iodo-3-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogs with Iodo and Methoxy Substituents

The following table summarizes key analogs, highlighting substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
3'-Iodoacetophenone 14452-30-3 C₈H₇IO 246.04 Iodo (3), Acetyl (1) Cross-coupling precursor; white crystalline solid
1-(3-Iodo-2-methylphenyl)ethanone 52164-39-3 C₉H₉IO 260.07 Iodo (3), Methyl (2) Research intermediate; soluble in DMSO
1-(2-Hydroxy-4-methoxyphenyl)ethanone 552-41-0 C₉H₁₀O₃ 166.17 Hydroxy (2), Methoxy (4) Polar derivative; used in UV-absorbing materials
1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone 101096-64-4 C₁₅H₁₃IO₃ 368.17 Iodo (3), Benzyloxy (4), Hydroxy (2) Bulky substituent; potential antimicrobial agent
1-(3-Hydroxyphenyl)ethanone 121-71-1 C₈H₈O₂ 136.15 Hydroxy (3) Phenolic derivative; used in fragrances
Key Observations:
  • Substituent Position Effects: The 2-iodo-3-methoxy configuration in the target compound likely enhances electrophilicity at the iodine site, making it reactive in aryl coupling reactions compared to 3'-iodoacetophenone .
  • Molecular Weight and Solubility : Bulky groups (e.g., benzyloxy in CAS 101096-64-4) reduce solubility in polar solvents, whereas hydroxy and methoxy groups increase polarity .
  • Thermal Properties: Analogs like 1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone exhibit melting points around 70°C, suggesting similar thermal stability for the target compound .

Spectral and Analytical Data

  • NMR/IR Profiles: Analogs such as 1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone show characteristic peaks for methoxy (δ ~3.8 ppm in ¹H NMR) and carbonyl (1700–1750 cm⁻¹ in IR) groups, which would align with the target compound’s spectral features .
  • Mass Spectrometry: NIST data for 3'-Iodoacetophenone (m/z 246.04) provides a benchmark for validating the target compound’s fragmentation patterns .

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